molecular formula C18H17N3O B8261071 Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- CAS No. 89112-40-3

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-

Cat. No.: B8261071
CAS No.: 89112-40-3
M. Wt: 291.3 g/mol
InChI Key: PTXNIQUNXWDSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- is a complex organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 4-methylbenzaldehyde with guanidine to form the pyrimidine ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Phenol Group Addition: The phenol group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems are often employed to ensure efficient production. The use of solvents such as ethanol or methanol is common to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Shares the phenol and amino groups but lacks the pyrimidine ring.

    4-Methylphenylpyrimidine: Contains the pyrimidine ring and methylphenyl group but lacks the phenol group.

Uniqueness

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)15-10-16(21-18(19)20-15)14-9-12(2)5-8-17(14)22/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNIQUNXWDSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10751834
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89112-40-3
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.